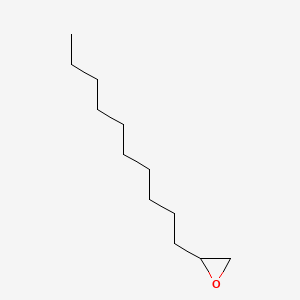

1,2-Epoxydodecane

説明

特性

IUPAC Name |

2-decyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGABYXKKCLIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Record name | 1,2-EPOXYDODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20340 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025243 | |

| Record name | 1,2-Epoxydodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-epoxydodecane is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |

| Record name | 1,2-EPOXYDODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20340 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2-decyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Epoxydodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

255 to 257 °F at 15 mmHg (NTP, 1992) | |

| Record name | 1,2-EPOXYDODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20340 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

112 °F (NTP, 1992), 44 °C | |

| Record name | 1,2-EPOXYDODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20340 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Epoxydodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 1,2-EPOXYDODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20340 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.844 (NTP, 1992) - Less dense than water; will float | |

| Record name | 1,2-EPOXYDODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20340 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

6.25 mmHg at 77 °F (NTP, 1992), 6.25 [mmHg] | |

| Record name | 1,2-EPOXYDODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20340 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Epoxydodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2855-19-8 | |

| Record name | 1,2-EPOXYDODECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20340 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Epoxydodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2855-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Epoxydodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002855198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-EPOXYDODECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-decyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Epoxydodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-EPOXYDODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736974CF3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-EPOXYDODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,2-Epoxydodecane for Scientific Professionals

For researchers, scientists, and professionals in drug development, 1,2-Epoxydodecane is a valuable chemical intermediate with growing significance. This guide provides an in-depth overview of its chemical identity, properties, and key experimental applications, including detailed protocols and workflow visualizations.

Core Chemical Identifiers

This compound , an epoxide of dodecene, is a key building block in organic synthesis. Its precise identification is crucial for regulatory compliance, safety, and experimental reproducibility.

Other common synonyms for this compound include 1-Dodecene oxide, 1,2-Dodecane oxide, and Decyloxirane.[1][2][6][7]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄O | [1][2][5] |

| Molecular Weight | 184.32 g/mol | [1][2][5] |

| Appearance | Clear, colorless liquid | [1][7][8] |

| Boiling Point | 124-125 °C at 15 mmHg | [1][9] |

| Flash Point | 112 °F (44 °C) | [10] |

| Density | 0.839 - 0.844 g/mL at 20-25 °C | [1][4] |

| Refractive Index | 1.435 - 1.437 | [1] |

| Vapor Pressure | 6.25 mmHg at 25 °C | [3][10] |

| Water Solubility | < 1 mg/mL at 22.8 °C | [10] |

Key Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in research and development. Below are protocols for its synthesis and a key downstream application.

Synthesis of this compound via Catalytic Oxidation of 1-Dodecene

This protocol is adapted from a patented method for the co-production of this compound and 1,2-dodecanediol.[5]

Materials:

-

1-Dodecene

-

Potassium bromide (KBr)

-

0.5 N Potassium dihydrogen phosphate (KH₂PO₄) buffer solution

-

2 N Sodium hydroxide (NaOH) solution

-

Acetonitrile

-

Sodium hypochlorite (NaOCl) solution

Procedure:

-

Prepare a buffer solution with a pH of 10.4 by mixing 100 mL of 0.5 N KH₂PO₄ and 2 mL of 2 N NaOH.

-

In a reactor, combine 10 g of KBr, the prepared buffer solution, 100 mL of acetonitrile, and 12.5 mL (9.5 g) of 1-dodecene.

-

Add 120-150 mL of NaOCl solution.

-

Heat the reaction mixture to 40 °C with vigorous stirring (at least 800 rpm) and maintain these conditions for 10 hours.

-

After the reaction is complete, remove the acetonitrile under vacuum.

-

Separate the organic products via vacuum distillation.

-

The resulting products, primarily this compound and 1,2-dodecanediol, can be identified and quantified using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[5]

Synthesis of Ionizable Lipids via Epoxide Ring-Opening

This compound is a crucial reagent in the synthesis of ionizable lipids, which are essential components of lipid nanoparticles for drug delivery.[6] This protocol describes the reaction of this compound with a polyamine.[2]

Materials:

-

This compound

-

1,4-Bis(3-aminopropyl)piperazine

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Oil bath and magnetic stirrer

-

Silica for flash chromatography

-

Methanol (MeOH) and Dichloromethane (DCM) for elution

Procedure:

-

Set up a reflux apparatus with a 25 mL three-necked round-bottom flask in an oil bath. Attach a reflux condenser with a drying tube.

-

Add 5 mL of this compound and 0.981 mL of 1,4-Bis(3-aminopropyl)piperazine to the flask. The epoxide is used in excess.

-

Heat the mixture to 90 °C and stir for 3-4 days. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

The crude product, a yellow oil, can be stored at -20 °C until purification.

-

Purify the product using a flash column with silica gel. A typical eluent is 5% MeOH in DCM.

-

Collect and combine the fractions containing the purified product, as identified by TLC.

-

The final product can be analyzed and confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

Visualized Workflows and Pathways

Understanding the role of this compound in broader chemical and biological contexts is facilitated by visual diagrams. The following workflows are presented in the DOT language for use with Graphviz.

Logical Workflow for Ionizable Lipid Synthesis

This diagram illustrates the key steps in the synthesis of an ionizable lipid using this compound, a critical process in the development of lipid nanoparticles for drug delivery.

Caption: Workflow for ionizable lipid synthesis.

Experimental Workflow for Enzymatic Hydrolysis

The enzymatic hydrolysis of epoxides is a significant biotransformation. This workflow outlines a general procedure for the kinetic resolution of a racemic epoxide, applicable to this compound, to produce an enantioenriched diol.

Caption: Workflow for enzymatic epoxide hydrolysis.

General Reactivity of this compound

The high reactivity of the epoxide ring is central to the utility of this compound. This diagram shows the general mechanism of nucleophilic ring-opening, which is fundamental to its synthetic applications.

Caption: General reactivity of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. static.igem.wiki [static.igem.wiki]

- 3. This compound | 2855-19-8 [amp.chemicalbook.com]

- 4. This compound | 2855-19-8 | FE05604 | Biosynth [biosynth.com]

- 5. RU2533420C1 - Method of combined obtaining of this compound and 1,2-dodecanediol - Google Patents [patents.google.com]

- 6. This compound, 2855-19-8 | BroadPharm [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. A two-step continuous flow synthesis of multi-tail ionizable lipids - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04692K [pubs.rsc.org]

- 9. Buy this compound | 2855-19-8 [smolecule.com]

- 10. This compound | C12H24O | CID 17858 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Epoxydodecane: Properties, Synthesis, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxydodecane, also known as 1-dodecene oxide, is a versatile chemical intermediate with significant applications in various fields, including the synthesis of pharmaceuticals, surfactants, and epoxy resins.[1][2] Its high reactivity, stemming from the strained three-membered epoxide ring, allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and essential safety and handling information tailored for laboratory and industrial settings.

Physical and Chemical Properties

This compound is a clear, colorless liquid.[2][3] It is characterized by its high reactivity as an epoxide, which readily undergoes ring-opening reactions with various nucleophiles.[1][4] It is sensitive to moisture and may decompose upon exposure to moist air.[1][4]

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄O | [3][5] |

| Molecular Weight | 184.32 g/mol | [3] |

| Boiling Point | 124-125 °C at 15 mmHg | [1][5] |

| 255-257 °F at 15 mmHg | [3][4] | |

| Density | 0.844 g/mL at 25 °C | [1][5] |

| Flash Point | 112 °F (44.4 °C) | [3][4] |

| 105 °C | [5][6] | |

| 119 °F (48.3 °C) (TCC) | [7] | |

| Solubility in Water | Less than 1 mg/mL at 73 °F (23 °C) | [3][4] |

| Not miscible in water | [1][5] | |

| Vapor Pressure | 6.25 mmHg at 77 °F (25 °C) | [3][4] |

| 2 mmHg at 100 °C | [5] | |

| Refractive Index | n20/D 1.436 | |

| 1.435-1.437 | [5][6] | |

| LogP | 5.9 at 20 °C | [5] |

Chemical Reactivity and Stability

This compound is a highly reactive compound due to the inherent strain of the epoxide ring.[1][4] Key aspects of its reactivity and stability include:

-

Polymerization: It can undergo polymerization in the presence of catalysts or when heated, which can be a violent reaction.[1][4]

-

Reactions with Nucleophiles: The epoxide ring is susceptible to ring-opening reactions with a wide range of nucleophiles, including acids, bases, and oxidizing and reducing agents.[1][4] These reactions can also be violent, particularly with water in the presence of acid and other catalysts.[1][4]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases, as well as peroxides.[1][4]

-

Moisture Sensitivity: The compound is sensitive to moisture and may decompose on exposure to moist air.[1][4]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its effective use in research and development.

Synthesis of this compound via Epoxidation of 1-Dodecene

A common method for the synthesis of this compound is the epoxidation of 1-dodecene using a peroxy acid.[6][8]

Materials:

-

1-Dodecene[8]

-

Peroxycarboxylic acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA)[8]

-

Nonaqueous solvent (e.g., dichloromethane)[8]

-

Standard laboratory flask with a stirrer[8]

Procedure:

-

Dissolve 1-dodecene in the chosen solvent within the reaction flask.[8]

-

To control the exothermic reaction, add the peroxy acid portion-wise to the solution, typically maintaining the temperature at or below room temperature.[8]

A continuous flow synthesis method has also been developed, which can significantly reduce reaction times.[9]

Purification of this compound by Flash Column Chromatography

Purification is often necessary to remove unreacted starting materials and byproducts. Flash column chromatography is an effective method.[10][11]

Materials:

-

Crude this compound mixture

-

Eluent (e.g., 5% Methanol in Dichloromethane)[10]

-

Collection tubes[11]

-

Rotary evaporator[11]

Procedure:

-

Pack the chromatography column with silica gel slurried in the eluent.[11]

-

Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.[11]

-

Carefully load the sample onto the top of the packed column.[11]

-

Elute the column with the chosen solvent system.[11]

-

Collect fractions in separate tubes.[11]

-

Monitor the composition of the eluted fractions using Thin Layer Chromatography (TLC).[10][11]

-

Combine the fractions containing the pure this compound.[11]

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.[11]

Synthesis of Ionizable Lipids via Epoxide Ring-Opening

This compound is a key reagent in the synthesis of ionizable lipids for drug delivery applications.[10]

Materials:

-

This compound[10]

-

1,4-Bis(3-aminopropyl)piperazine[10]

-

Three-neck round-bottom flask (25 mL)[10]

-

Reflux condenser[10]

-

Drying tube[10]

-

Hot plate and oil bath[10]

-

Thermometer[10]

-

Magnetic stirrer[10]

Procedure:

-

Assemble a reflux setup with the three-necked flask in an oil bath. Attach a drying tube to the reflux condenser and insert a thermometer into the flask.[10]

-

Add 5 mL of this compound and 0.981 mL of 1,4-Bis(3-aminopropyl)piperazine to the flask. The epoxide is in excess.[10]

-

Heat the mixture to 90°C and stir for 3-4 days.[10]

-

The progress of the reaction can be monitored by TLC.[10]

-

The resulting yellow oil can be stored at -20°C until further purification by flash column chromatography.[10]

Visualizations

The following diagrams illustrate key experimental workflows related to this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the purification of this compound.

Caption: Workflow for ionizable lipid synthesis.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[3][12]

Hazards:

-

Very toxic to aquatic life.[3]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12] Use appropriate respiratory protection if ventilation is inadequate.[3]

-

Handling: Avoid contact with skin and eyes.[12] Do not breathe mist, vapors, or spray.[12] Wash hands and any exposed skin thoroughly after handling.[12] Use only outdoors or in a well-ventilated area.[12]

-

Storage: Store in a cool, dark, and well-ventilated place, preferably under an inert gas. The recommended storage temperature is between 2-8°C.[5] Keep away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[12]

-

Spills: In case of a spill, remove all sources of ignition.[4] Use an inert absorbent material to soak up the spill and place it in a suitable, closed container for disposal.[4][12]

First Aid:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[12]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

-

Ingestion: Clean mouth with water and get medical attention.[12]

References

- 1. This compound | 2855-19-8 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C12H24O | CID 17858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. This compound, 2855-19-8 [thegoodscentscompany.com]

- 8. benchchem.com [benchchem.com]

- 9. A two-step continuous flow synthesis of multi-tail ionizable lipids - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04692K [pubs.rsc.org]

- 10. static.igem.wiki [static.igem.wiki]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound | 2855-19-8 [amp.chemicalbook.com]

1,2-Epoxydodecane molecular weight and formula

This document provides the core physicochemical properties of 1,2-Epoxydodecane, specifically its molecular formula and weight, intended for researchers, scientists, and drug development professionals.

Core Molecular Information

This compound is a chemical compound classified as an epoxide.[1] It is a clear, colorless liquid at room temperature.[2][3] The fundamental molecular attributes are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄O | [1][2][4][5][6] |

| Molecular Weight | 184.32 g/mol | [1][2][6] |

| CAS Number | 2855-19-8 | [2][4][6] |

| IUPAC Name | 2-decyloxirane | [1][2] |

Note on Advanced Requirements: The request specified the inclusion of detailed experimental protocols and the generation of diagrams for signaling pathways or workflows using Graphviz. For the determination of fundamental properties such as molecular weight and formula, these requirements are not applicable.

-

Experimental Protocols: The molecular weight and formula are intrinsic properties derived from the compound's atomic composition. While techniques like mass spectrometry are used for confirmation, the theoretical values are standard chemical information and do not involve complex experimental protocols in the context of a data summary.

-

Diagrams and Signaling Pathways: this compound is a single chemical compound. It does not possess signaling pathways, experimental workflows, or logical relationships that can be represented with a Graphviz diagram. Such visualizations are suited for biological processes, complex system interactions, or algorithmic flows, none of which apply to the static properties of a molecule.

References

Spectroscopic Profile of 1,2-Epoxydodecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Epoxydodecane, a valuable epoxide intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.83 | Multiplet | H-1 (CH on epoxide ring) |

| ~2.65 | Multiplet | H-2a (CH₂ on epoxide ring) |

| ~2.30 | Multiplet | H-2b (CH₂ on epoxide ring) |

| ~1.45 | Multiplet | H-3 (CH₂ adjacent to epoxide) |

| ~1.26 | Multiplet | H-4 to H-11 (-(CH₂)₈-) |

| ~0.88 | Triplet | H-12 (CH₃) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. The protons on the epoxide ring (H-1, H-2a, and H-2b) typically appear in the range of 2.3-2.9 ppm[1].

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~52.4 | C-1 (CH on epoxide ring) |

| ~47.1 | C-2 (CH₂ on epoxide ring) |

| ~32.6 | C-3 (CH₂ adjacent to epoxide) |

| ~29.6 | C-4 to C-9 (-(CH₂)₆-) |

| ~29.3 | C-10 |

| ~26.1 | C-11 |

| ~22.7 | C-12 |

| ~14.1 | C-13 (CH₃) |

Note: The carbon atoms of the epoxide ring typically resonate in the 40-60 ppm range[2]. The assignments for the alkyl chain are based on typical values for long-chain alkanes.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H asymmetric stretching (alkyl) |

| ~2855 | Strong | C-H symmetric stretching (alkyl) |

| ~1465 | Medium | C-H bending (CH₂) |

| ~1250 | Medium | Epoxide ring symmetric stretching ("breathing") |

| ~915 | Medium | Epoxide ring asymmetric stretching |

| ~835 | Medium | Epoxide ring C-O-C stretching |

Note: The characteristic absorption bands for the epoxide functional group include the symmetric ring stretching (breathing) mode and asymmetric ring stretching[3].

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 184 | Low | [M]⁺ (Molecular Ion) |

| 155 | Moderate | [M - C₂H₅]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Note: The fragmentation pattern is characteristic of a long-chain aliphatic epoxide. The molecular ion at m/z 184 corresponds to the molecular weight of this compound (C₁₂H₂₄O).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared by dissolving the compound in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.7 mL). The solution is then transferred to a standard 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

-

The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for signal averaging.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon environment. A wider spectral width (e.g., 200-220 ppm) is employed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

-

The chemical shifts for both ¹H and ¹³C spectra are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

-

The ATR crystal (e.g., diamond or zinc selenide) of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small drop of neat this compound is placed directly onto the surface of the ATR crystal, ensuring complete coverage.

-

The sample spectrum is acquired by co-adding a number of scans (e.g., 16-32) over a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

After the measurement, the sample is carefully wiped from the crystal surface using a soft tissue and an appropriate solvent.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is prepared. A small volume (e.g., 1 µL) of the solution is injected into the GC inlet, which is heated to ensure rapid vaporization of the sample.

-

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5ms). The column temperature is programmed to increase over time (e.g., starting at 50°C and ramping to 250°C) to separate the analyte from any impurities.

-

Electron Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller, characteristic charged species.

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Comprehensive Technical Guide to the Synthesis of 1,2-Epoxydodecane from 1-Dodecene

Introduction

1,2-Epoxydodecane (also known as 1-dodecene oxide) is a valuable chemical intermediate widely utilized in the synthesis of various industrial and pharmaceutical products, including surfactants, plasticizers, resins, and as a reactive diluent.[1] Its bifunctional nature, characterized by a reactive epoxide ring and a long alkyl chain, allows for diverse chemical transformations. The primary and most direct route to its synthesis is the epoxidation of its corresponding alkene, 1-dodecene. This guide provides an in-depth overview of the core synthetic methodologies, complete with detailed experimental protocols, comparative data, and process visualizations for researchers and professionals in chemical and drug development.

Core Synthetic Methodologies

The conversion of 1-dodecene to this compound is achieved through an epoxidation reaction, where an oxygen atom is added across the double bond. Several methods have been developed, each with distinct advantages concerning yield, selectivity, cost, and environmental impact. The most prominent methods include catalytic epoxidation using hydrogen peroxide, classical epoxidation with peroxy acids, and oxidation using hypohalites.

Catalytic Epoxidation with Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is considered an ideal "green" oxidant because its only byproduct is water.[2][3] Catalytic systems are essential to activate H₂O₂ for efficient epoxidation.

-

Tungsten-Based Catalysis: Tungsten catalysts are highly efficient for the epoxidation of alkenes with H₂O₂.[4] These systems often employ a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous oxidant and the organic substrate.[5] A common system, developed by Venturello and Noyori, uses tungstic acid (or sodium tungstate) and a phosphate source to form a peroxotungstate species in situ, which is the active oxidizing agent.[4] Quaternary ammonium salts like Aliquat® 336 (methyltrioctylammonium chloride) act as PTCs, transferring the active catalyst from the aqueous to the organic phase where the 1-dodecene is present.[6] This method can achieve near-quantitative yields without the need for chlorinated solvents.[4]

-

Manganese-Based Catalysis: Manganese salts, such as manganese sulfate, can also catalyze the epoxidation of alkenes with H₂O₂ under mild, aqueous conditions.[7][8] The reaction is often performed in the presence of a bicarbonate buffer.

Epoxidation with Peroxy Acids

The reaction of alkenes with peroxy acids, known as the Prilezhaev reaction, is a classic and reliable method for laboratory-scale epoxide synthesis.[8][9] meta-Chloroperoxybenzoic acid (m-CPBA) is a popular reagent for this transformation due to its stability and commercial availability.[10][11] The reaction proceeds through a concerted mechanism, often referred to as the "butterfly" mechanism, where the oxygen atom is transferred to the double bond in a single step.[12][13] This method is known for its high yields and predictable stereochemistry.

Catalytic Oxidation with Sodium Hypochlorite

An alternative approach involves the use of sodium hypochlorite (NaOCl) as the oxidant in the presence of a catalyst. A patented method describes the use of potassium bromide (KBr) as a catalyst in an acetonitrile solvent system.[14] This process can coproduce 1,2-dodecanediol, the hydrolyzed product of the epoxide, but reaction conditions can be optimized to favor the formation of this compound.[14]

Data Presentation

The following tables summarize quantitative data for various synthetic routes to this compound and its key properties.

Table 1: Comparison of Synthesis Methods for this compound

| Method/Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Remarks |

| Tungsten-based PTC System (Noyori-Venturello type) | 1.5 equiv. H₂O₂ | None (Biphasic) | 90 | Not specified | 99 | High efficiency and environmentally benign; requires rapid stirring.[4] |

| KBr / Sodium Hypochlorite | NaOCl | Acetonitrile | 40 | 10 | ~67 | Co-produces ~21% 1,2-dodecanediol.[14] |

| Peroxy Acid (General) | Peracetic Acid | Not specified | Not specified | Not specified | Good | Common laboratory method.[1] |

| Manganese Sulfate / Bicarbonate | H₂O₂ | Ionic Liquid | Room Temp | Not specified | Good | Effective for lipophilic alkenes.[8] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2855-19-8 | [15][16] |

| Molecular Formula | C₁₂H₂₄O | [15] |

| Molecular Weight | 184.32 g/mol | [15][16] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 124-125 °C @ 15 mmHg | [10][16] |

| Density | 0.844 g/mL at 25 °C | [10][16] |

| Refractive Index | n20/D 1.436 | [16] |

| Solubility | Insoluble in water | [1][10] |

Experimental Protocols

Protocol 1: Tungsten-Catalyzed Epoxidation using H₂O₂ and a Phase-Transfer Catalyst

This protocol is based on the highly efficient Venturello-Noyori system.

Materials:

-

1-Dodecene

-

30-35% Hydrogen Peroxide (H₂O₂) (aq.)

-

Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)

-

Phosphoric Acid (H₃PO₄, 85%)

-

Aliquat® 336 (methyltrioctylammonium chloride) or similar quaternary ammonium salt

-

Toluene or other suitable organic solvent (optional, solvent-free is possible)

-

Sodium sulfite (for quenching)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a condenser and a high-speed mechanical stirrer, add 1-dodecene. If a solvent is used, dissolve the 1-dodecene in toluene.

-

In a separate beaker, prepare the aqueous catalyst solution by dissolving sodium tungstate dihydrate and a catalytic amount of phosphoric acid in water.

-

Add the phase-transfer catalyst (Aliquat® 336) to the flask containing 1-dodecene.

-

Add the aqueous catalyst solution to the reaction flask.

-

Heat the mixture to the desired temperature (e.g., 70-90°C) with vigorous stirring ( >1000 rpm) to ensure proper mixing of the biphasic system.[4]

-

Slowly add the hydrogen peroxide solution dropwise to the reaction mixture over a period of 1-2 hours.

-

Monitor the reaction progress using TLC or GC analysis. The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the mixture to room temperature. Cautiously add a solution of sodium sulfite to quench any unreacted peroxide (test with peroxide strips).

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation.

Protocol 2: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This is a standard procedure for laboratory-scale epoxidation.

Materials:

-

1-Dodecene

-

meta-Chloroperoxybenzoic Acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

10% Sodium sulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-dodecene in a flask with an appropriate volume of dichloromethane.

-

Cool the solution in an ice bath to 0°C.

-

In small portions, add m-CPBA (typically 1.1-1.2 equivalents) to the stirred solution over 20-30 minutes, maintaining the temperature at 0°C. Caution: m-CPBA can be explosive and should be handled with care.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates full consumption of the starting material.

-

A white precipitate of meta-chlorobenzoic acid will form. Cool the mixture again in an ice bath and filter to remove the precipitate.

-

Transfer the filtrate to a separatory funnel. Wash sequentially with 10% sodium sulfite solution (to remove excess peroxide), saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude oil can be purified by column chromatography on silica gel or vacuum distillation to afford pure this compound.

Visualizations

Reaction Scheme and Process Workflows

Caption: General reaction for the epoxidation of 1-dodecene.

Caption: Workflow for Tungsten-Catalyzed Phase-Transfer Epoxidation.

References

- 1. Page loading... [guidechem.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. US20050222440A1 - Catalytic process for the preparation of epoxides from alkenes - Google Patents [patents.google.com]

- 8. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Buy this compound | 2855-19-8 [smolecule.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 14. RU2533420C1 - Method of combined obtaining of this compound and 1,2-dodecanediol - Google Patents [patents.google.com]

- 15. This compound | 2855-19-8 | FE05604 | Biosynth [biosynth.com]

- 16. This compound 90 2855-19-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Reactivity Profile of 1,2-Epoxydodecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Epoxydodecane, a terminal epoxide with a twelve-carbon aliphatic chain, serves as a versatile intermediate in organic synthesis. Its inherent ring strain makes it susceptible to nucleophilic attack, leading to a diverse array of functionalized products. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing its reactions with various nucleophiles, including water, alcohols, amines, and organometallic reagents. The guide presents quantitative data, detailed experimental protocols, and mechanistic insights into its ring-opening reactions and polymerization behavior.

Core Reactivity and Physicochemical Properties

This compound is a clear, colorless liquid with the molecular formula C₁₂H₂₄O.[1][2][3] The defining feature of its reactivity is the strained three-membered oxirane ring, which is highly susceptible to ring-opening reactions.[4] This reactivity is harnessed in a variety of chemical transformations to introduce a 1,2-difunctionalized dodecane backbone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 184.32 g/mol | [2][3] |

| Boiling Point | 124-125 °C at 15 mmHg | [3] |

| Density | 0.844 g/mL at 25 °C | [3] |

| Refractive Index | 1.436 (n20/D) | [3] |

| Solubility | Insoluble in water | [1] |

Ring-Opening Reactions

The central theme of this compound's reactivity is the nucleophilic ring-opening of the epoxide. These reactions can be catalyzed by either acid or base, and the regioselectivity of the attack is dependent on the reaction conditions.

-

Under basic or neutral conditions , the nucleophile attacks the less sterically hindered carbon (C1) in a classic SN2 mechanism.

-

Under acidic conditions , the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile then preferentially attacks the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state.

Below are detailed examinations of key ring-opening reactions with experimental data and protocols.

Hydrolysis to 1,2-Dodecanediol

The hydrolysis of this compound yields 1,2-dodecanediol, a valuable diol used in various industrial applications. This transformation can be achieved under both acidic and basic conditions.

Table 2: Synthesis of 1,2-Dodecanediol from this compound

| Reaction Conditions | Product(s) | Yield(s) | Reference(s) |

| 1. Formic acid, 100°C, 1.5 h; 2. 10% NaOH | 1,2-Dodecanediol | 89.7% | [5] |

| Catalytic oxidation of 1-dodecene with NaOCl, KBr, acetonitrile, 40°C, 10 h | This compound & 1,2-Dodecanediol | 67% & 21% | [6][7] |

-

A stirred solution of 90% formic acid (10.4 g) is treated with this compound (6.2 g) over a period of 30 minutes.

-

After an additional 30 minutes of stirring, the reaction mixture is heated at 100°C for 90 minutes.

-

The excess formic acid is removed, followed by the addition of 10% sodium hydroxide (50 mL).

-

The mixture is stirred at room temperature for two hours.

-

Extraction with ether yields the crude product, which can be further purified. This process yields 89.7% of 1,2-dodecanediol.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C12H24O | CID 17858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-エポキシドデカン 90% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis of functional and architectural polyethers via the anionic ring-opening polymerization of epoxide monomers using a phosphazene base catalyst | Semantic Scholar [semanticscholar.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. RU2533420C1 - Method of combined obtaining of this compound and 1,2-dodecanediol - Google Patents [patents.google.com]

Solubility Profile of 1,2-Epoxydodecane: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 1,2-epoxydodecane in water and a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Executive Summary

This compound, a long-chain epoxide, exhibits low solubility in aqueous solutions, a characteristic stemming from its predominantly nonpolar aliphatic structure. Conversely, it is expected to be miscible with a variety of nonpolar and moderately polar organic solvents. This guide synthesizes available data to provide a clear understanding of its solubility profile, which is critical for its application in various chemical and pharmaceutical processes.

Solubility Data of this compound and Related Long-Chain Epoxides

The following tables summarize the known quantitative and qualitative solubility of this compound and similar long-chain epoxides. Due to the limited availability of specific data for this compound in organic solvents, information on analogous compounds is included to provide a comparative context based on the principle of "like dissolves like."

Table 1: Quantitative Solubility Data

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | Water | < 1 mg/mL | 22.8 |

| This compound | Water | 4.239 mg/L (estimated) | 25 |

Table 2: Qualitative Solubility Data

| Compound | Solvent | Solubility |

| This compound | Water | Insoluble/Not miscible[1][2][3] |

| This compound | 60-70% Ethanol | Implied Miscibility for Cleaning |

| 1,2-Epoxydecane | Water | < 1 mg/mL at 17.8 °C |

| 1,2-Epoxytetradecane | Water | < 1 mg/mL at 20 °C |

| 1,2-Epoxyhexane | Water | Difficult to mix |

| Epoxides (general) | Diethyl Ether | Soluble |

| Epoxy Resins | Xylene | Soluble |

| Epoxy Resins | Toluene | Soluble |

Experimental Workflow for Solubility Determination

The following diagram illustrates a standardized workflow for assessing the solubility of a liquid compound such as this compound.

Caption: Workflow for determining the solubility of a liquid compound.

Experimental Protocols

Accurate determination of solubility is fundamental for the application of this compound in research and development. The following are detailed methodologies for key solubility experiments.

Aqueous Solubility Determination (Adapted from OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, Test No. 105, provides two primary methods for determining water solubility: the Column Elution Method for substances with low solubility and the Flask Method for those with higher solubility. Given the low aqueous solubility of this compound, the Flask Method is appropriate for generating a saturated solution for analysis.

Principle: This method involves dissolving the test substance in water at a temperature slightly above the test temperature, followed by cooling to the test temperature, allowing equilibrium to be established and the excess substance to precipitate. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath with stirrer

-

Analytical balance

-

Glass flasks with stoppers

-

Centrifuge (optional)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatograph with a Flame Ionization Detector, GC-FID)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a glass flask containing a known volume of distilled water. The amount should be sufficient to ensure a saturated solution with a visible excess of the liquid epoxide.

-

Equilibration: Stopper the flask and place it in a constant temperature bath. Stir the mixture vigorously for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but typically 24 to 48 hours is adequate.

-

Phase Separation: Once equilibrium is reached, cease stirring and allow the mixture to stand in the temperature bath for at least 24 hours to allow for phase separation. If an emulsion forms, centrifugation may be necessary to separate the aqueous phase.

-

Sampling: Carefully withdraw a sample from the aqueous phase using a syringe. To avoid contamination from the undissolved epoxide, the sample should be taken from the middle of the aqueous layer.

-

Filtration (if necessary): If any suspended micro-droplets are present, filter the sample through a membrane filter that does not adsorb the test substance.

-

Analysis: Determine the concentration of this compound in the aqueous sample using a validated analytical method, such as GC-FID. Prepare calibration standards to quantify the concentration accurately.

-

Replicates: Perform the experiment at least in triplicate to ensure the reproducibility of the results.

Qualitative Solubility in Organic Solvents

A qualitative assessment of solubility (or miscibility for liquids) in various organic solvents is a crucial first step.

Principle: This method relies on the visual observation of whether a substance forms a homogeneous single phase when mixed with a solvent in a given proportion.

Apparatus:

-

Small test tubes or vials

-

Vortex mixer or shaker

-

Graduated pipettes or syringes

Procedure:

-

Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., hexane, toluene, diethyl ether, dichloromethane, acetone, ethanol, methanol).

-

Test Procedure: In a clean, dry test tube, add a known volume of this compound (e.g., 0.1 mL).

-

Add the selected organic solvent in incremental portions (e.g., starting with 0.1 mL and increasing to 1 mL).

-

After each addition, cap the test tube and vortex or shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the mixture for homogeneity.

-

Miscible: A single, clear liquid phase is observed.

-

Partially Miscible: The formation of two phases is observed after shaking, but the volume of the solute phase has noticeably decreased.

-

Immiscible: Two distinct liquid layers are clearly visible, and their volumes do not appear to change significantly.

-

-

Record Results: Document the observations for each solvent.

This in-depth guide provides a foundational understanding of the solubility of this compound, offering valuable data and methodologies for researchers and professionals in the field. The provided protocols can be adapted to specific laboratory conditions and analytical capabilities to generate precise and reliable solubility data.

References

1,2-Epoxydodecane safety data sheet (SDS) and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 1,2-Epoxydodecane (also known as 1-Dodecene oxide), a chemical intermediate used in various research and development applications. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

Chemical Identification and Physical Properties

This compound is a clear, colorless liquid.[1][2] It is classified as a combustible liquid and is sensitive to moisture.[1][3][4] Key identifiers and physical properties are summarized below for quick reference.

| Identifier | Value | Source |

| CAS Number | 2855-19-8 | [1][3] |

| Molecular Formula | C₁₂H₂₄O | [1] |

| Molecular Weight | 184.32 g/mol | [1] |

| Appearance | Clear colorless liquid | [1][2] |

| Density | 0.844 g/mL at 25 °C | [1] |

| Boiling Point | 124-125 °C at 15 mmHg | |

| Flash Point | 112 °F (44.4 °C) | [1] |

| Vapor Pressure | 2 mmHg (100 °C) | |

| Water Solubility | Insoluble / < 1 mg/mL | [1][4] |

| Storage Temperature | 2-8°C (Refrigerated) |

Hazard Identification and Classification

This compound is considered hazardous under the OSHA Hazard Communication Standard.[3] The primary health hazards include irritation to the skin, eyes, and respiratory tract.[1][4][5] It is also recognized as being very toxic to aquatic life with long-lasting effects.[1][6]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[1] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |

Note: Percentages for H319 and H335 indicate that not all notifying companies reported these classifications. However, due to the irritant nature of the compound, caution is strongly advised.

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimize exposure risks.

3.1. Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Avoid contact with skin, eyes, and clothing. Do not breathe mists or vapors.[3]

-

Use non-sparking tools and ground all equipment when handling to prevent fire from electrostatic discharge.[7][8]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[9][10]

-

Wash hands and any exposed skin thoroughly after handling.[3]

3.2. Storage:

-

Store in a cool, dry, and well-ventilated place.[3] Recommended storage is under refrigeration (2-8°C).

-

Keep containers tightly closed to prevent moisture contamination.[3][4] It is recommended to store under an inert atmosphere if possible.[5]

-

Store away from incompatible materials.[3]

3.3. Incompatible Materials:

-

Epoxides are highly reactive.[4][10] This compound is incompatible with:

-

Contact with these materials, especially in the presence of catalysts or heat, can cause violent polymerization reactions.[4][10]

Exposure Controls and Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific use to determine the necessary PPE. The following provides general guidance.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[3] | Protects against splashes and eye irritation.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing.[12] | Prevents skin contact and irritation.[1] |

| Respiratory Protection | For nuisance exposures or where ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor/acid gas cartridge (e.g., type ABEK).[1][12] | Prevents respiratory tract irritation.[1] |

First Aid and Emergency Procedures

Immediate action is required in case of exposure. Always have safety showers and eyewash stations readily accessible.[3]

| Exposure Route | First Aid Measures |

| Inhalation | Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[1][7] |

| Skin Contact | Immediately remove all contaminated clothing. Flood the affected skin with large amounts of water and wash thoroughly with soap and water. If irritation develops or persists, seek medical attention.[1][7] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7][9] |

| Ingestion | DO NOT induce vomiting. If the person is conscious and not convulsing, rinse their mouth and give 1-2 glasses of water to dilute the chemical. Seek immediate medical attention or call a poison control center.[1] |

Accidental Release and Fire-Fighting Measures

6.1. Accidental Release: For any spill, first remove all sources of ignition.[9][10]

-

Small Spills: Use an inert absorbent material like sand, silica gel, or absorbent paper to soak up the liquid.[3][9] Seal the contaminated absorbent material and any contaminated clothing in a vapor-tight plastic bag for disposal.[9][10] Wash the spill area with ethanol followed by soap and water.[4][9]

-

Large Spills: Isolate the spill area for at least 50 meters (150 feet) in all directions.[1][4] Consider an initial downwind evacuation for 300 meters (1000 feet).[1][4] Contain the spill and prevent it from entering drains.[12] Proceed with cleanup using appropriate PPE and procedures for hazardous materials.

6.2. Fire-Fighting:

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide, or alcohol-resistant foam.[1][7][9] A water spray can be used to cool containers.[1]

-

Hazards: When heated to decomposition, it may emit acrid smoke and irritating fumes.[4][5] Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3]

Experimental Protocol Considerations

While this guide does not provide specific experimental protocols, any procedure involving this compound must incorporate the safety measures outlined. Methodologies for toxicity testing, such as those established by the Organisation for Economic Co-operation and Development (OECD), serve as a basis for the hazard data presented in Safety Data Sheets. For instance, skin irritation data (H315) is often derived from protocols similar to OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) .

General Methodology for OECD 404:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Dose Application: A small amount (e.g., 0.5 mL) of the test substance is applied to a patch of shaved skin on the animal.

-

Observation Period: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The reactions are scored on a numerical scale (0-4). A mean score above a certain threshold classifies the substance as a skin irritant.

-

Controls: A control group with an untreated skin patch is used for comparison.

Researchers developing protocols should consult these standardized guidelines to understand the basis of the reported hazards and to inform their own risk assessments and handling procedures.

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life.[6][12] Contaminated materials should be collected in suitable, closed containers and handled by a licensed professional waste disposal service.[3][12]

References

- 1. This compound | C12H24O | CID 17858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | 2855-19-8 | TCI AMERICA [tcichemicals.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. 1,2-EPOXYDECANE - Safety Data Sheet [chemicalbook.com]

- 9. 1,2-Epoxydecane | C10H20O | CID 16993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2-EPOXYDECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. 1,2-EPOXYTETRADECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Thermal Stability and Decomposition of 1,2-Epoxydodecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1,2-Epoxydodecane. Due to a lack of specific published thermal analysis data for this compound, this document outlines the established experimental protocols for characterization and discusses the expected thermal behavior based on the general properties of aliphatic epoxides.

Introduction

This compound (also known as 1-dodecene oxide) is a long-chain aliphatic epoxide.[1] Its chemical structure, consisting of a twelve-carbon chain with a terminal epoxide ring, makes it a versatile intermediate in organic synthesis.[1] It is used as a reactive diluent and cross-linking agent in the production of epoxy resins, as a surfactant, and as a solvent in the pharmaceutical industry. Understanding the thermal stability and decomposition pathways of this compound is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures.

Epoxides as a class of compounds are known to be highly reactive and can undergo exothermic polymerization when heated or in the presence of catalysts, which can be violent.[2] When heated to decomposition, this compound is reported to emit acrid smoke and irritating fumes.[1][2] It is also sensitive to moisture and may decompose on exposure to moist air.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄O | [1] |

| Molecular Weight | 184.32 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 255-257 °F (124-125 °C) at 15 mmHg | [1] |

| Flash Point | 112 °F (44 °C) | [1] |

| Density | 0.844 g/mL at 25 °C | |

| Vapor Pressure | 2 mmHg (100 °C) | |

| Water Solubility | Insoluble | [2] |

| Storage Temperature | 2-8°C |

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical techniques is employed. The following sections detail the standard experimental methodologies.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on the thermal stability and decomposition temperatures of the material.

Methodology:

-

A small sample of this compound (typically 5-10 mg) is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or an oxidative gas like air).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rate (obtained from the derivative of the TGA curve, DTG) are determined.

Thermogravimetric Analysis (TGA) Experimental Workflow.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as a function of temperature or time. It provides information on thermal transitions such as melting, crystallization, and decomposition, including whether these processes are endothermic or exothermic.

Methodology:

-

A small, precisely weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled, linear rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram plots heat flow versus temperature, revealing exothermic or endothermic peaks associated with thermal events.

Differential Scanning Calorimetry (DSC) Experimental Workflow.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the volatile products generated during the thermal decomposition of this compound, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the technique of choice.

Methodology:

-

A small amount of the this compound sample is introduced into a pyrolyzer.

-

The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.

-

The volatile decomposition products (pyrolysates) are swept into a gas chromatograph (GC).

-

The GC separates the individual components of the pyrolysate mixture based on their boiling points and interactions with the chromatographic column.

-

The separated components then enter a mass spectrometer (MS), which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

-

By comparing the obtained mass spectra with spectral libraries, the chemical structures of the decomposition products can be identified.

References

Structural Isomers of 1,2-Epoxydodecane: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals